molecular formula C6H5ClN2O3 B1386962 2-Chloro-4-methoxy-5-nitropyridine CAS No. 607373-83-1

2-Chloro-4-methoxy-5-nitropyridine

Cat. No. B1386962
Key on ui cas rn: 607373-83-1
M. Wt: 188.57 g/mol
InChI Key: IDLQBYAYVNBGGL-UHFFFAOYSA-N
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Patent
US07786104B2

Procedure details

The process is carried out according to the method described in step 5.1, using 5.4 g (28.64 mmol) of 2-chloro-4-methoxy-5-nitropyridine (WO 03/080610) and 4.53 g (63 mmol) of pyrrolidine. The product obtained is, in this case, purified by silica column chromatography, elution being carried out with a mixture of heptane and ethyl acetate. 3 g of the expected product are thus isolated.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1.[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1>>[CH3:9][O:8][C:6]1[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=[C:2]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:7]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)OC)[N+](=O)[O-]
Step Two
Name
Quantity
4.53 g
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
purified by silica column chromatography, elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of heptane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=NC=C1[N+](=O)[O-])N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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